molecular formula C15H11NO2 B160907 1-Amino-2-methylanthraquinone CAS No. 82-28-0

1-Amino-2-methylanthraquinone

Cat. No.: B160907
CAS No.: 82-28-0
M. Wt: 237.25 g/mol
InChI Key: ZLCUIOWQYBYEBG-UHFFFAOYSA-N
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Description

1-Amino-2-methylanthraquinone is an organic compound with the chemical formula C15H11NO2. It is primarily used as a dye intermediate and is known for its vibrant orange color. This compound is practically insoluble in water but soluble in organic solvents such as acetone, benzene, and ethanol . It has been used in the textile industry for dyeing synthetic fibers, furs, and thermoplastic resins .

Mechanism of Action

Target of Action

1-Amino-2-methylanthraquinone, also known as Disperse Orange 11, is an anthraquinone dye and dye intermediate . The primary targets of this compound are the liver and kidneys . It has been shown to cause carcinomas in these organs in laboratory animals .

Mode of Action

It has been shown to be mutagenic , suggesting that it may interact with DNA or other genetic material in cells, leading to mutations that can result in carcinogenesis .

Biochemical Pathways

Anthraquinones in general have been found to inhibit cancer cell proliferation, invasion, migration, metastasis, and induce cellular apoptosis

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It is known to be practically insoluble in water but soluble in acetone, benzene, ethanol, ethylene glycol, monoethyl ether, and linseed oil This suggests that its bioavailability may be influenced by these solvents

Result of Action

Exposure to this compound has been shown to cause tumors in the liver and kidneys of laboratory animals . It has also been associated with symptoms such as drowsiness, skin and eye irritation, nausea, vomiting, weakness, somnolence, methemoglobinemia, and liver damage .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its bioavailability and therefore its efficacy . Additionally, its stability and action may be influenced by factors such as temperature, pH, and the presence of other chemicals.

Preparation Methods

1-Amino-2-methylanthraquinone can be synthesized through several methods:

    Nitration and Reduction: One common method involves the nitration of 2-methylanthraquinone followed by reduction.

    Methylation: Another method involves the methylation of 1-aminoanthraquinone using formaldehyde.

    Continuous-Flow Ammonolysis: A more efficient and controllable method involves the ammonolysis of 1-nitroanthraquinone at high temperatures using a continuous-flow method.

Chemical Reactions Analysis

1-Amino-2-methylanthraquinone undergoes various chemical reactions:

Common reagents used in these reactions include nitric acid for nitration, iron or tin in hydrochloric acid for reduction, and chlorine for chlorination. The major products formed from these reactions include various anthraquinone derivatives such as 1-chloro-2-methylanthraquinone and anthraquinone-2-carboxylic acid .

Scientific Research Applications

1-Amino-2-methylanthraquinone has several scientific research applications:

Comparison with Similar Compounds

1-Amino-2-methylanthraquinone can be compared with other similar anthraquinone derivatives:

    1-Aminoanthraquinone: This compound is similar in structure but lacks the methyl group at the 2-position. It is also used as a dye intermediate.

    2-Aminoanthraquinone: This compound has the amino group at the 2-position instead of the 1-position.

    1,2-Dihydroxyanthraquinone: This compound has hydroxyl groups instead of an amino group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

IUPAC Name

1-amino-2-methylanthracene-9,10-dione
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InChI

InChI=1S/C15H11NO2/c1-8-6-7-11-12(13(8)16)15(18)10-5-3-2-4-9(10)14(11)17/h2-7H,16H2,1H3
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InChI Key

ZLCUIOWQYBYEBG-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N
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Molecular Formula

C15H11NO2
Record name 1-AMINO-2-METHYLANTHRAQUINONE
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DSSTOX Substance ID

DTXSID7020057
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Molecular Weight

237.25 g/mol
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Physical Description

1-amino-2-methylanthraquinone is a red powder. (NTP, 1992), Orange to dark red solid; [HSDB] Red solid; [CAMEO]
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, benzene, chloroform,; slightly soluble in diethyl ether, In water, 0.332 mg/L at 25 °C
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Vapor Pressure

0.00000004 [mmHg]
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Color/Form

Orange to dark red powder

CAS No.

82-28-0
Record name 1-AMINO-2-METHYLANTHRAQUINONE
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Melting Point

401 °F (NTP, 1992), 205.5 °C, UV: 1371 (Absorption Spectra in the UV and Visible Regions, Academic Press, New York); MP: 181 °C /1-Amino-4-methylanthraquinone/
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Synthesis routes and methods I

Procedure details

53 parts of 1-nitro-2-methylanthraquinone and 0.6 part of 2,3-dichloro-1,4-naphthoquinone in 300 parts by volume of ethanol and 150 parts by volume of 50% aqueous sodium hydroxide solution are heated to 78°-80° C. At this temperature, 37% aqueous formaldehyde solution is added dropwise to the solution in accordance with the consumption. The consumption of formaldehyde can be checked and the addition controlled by measuring the changes in the redox potential. The time taken for the addition is 11/2 to 2 hours. The 1-amino-2-methylanthraquinone so obtained is then completely precipitated by addition of water, and the precipitate is isolated by filtration, washed with water and dried in vacuo at 80° C. Yield: about 43 g (~90% of theory) of 1-amino-2-methylanthraquinone.
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Synthesis routes and methods II

Procedure details

The wet filter cake of 1-nitro-2-methylanthraquinone (0.45 mole) was placed in a 5 l flask. To the flask was added 420 g (1.75 mole) of Na2S.9H2O dissolved in 2.5 l of H2O and the slurry was heated and then stirred at 95°-99° C. for 2 hours. The reaction mixture was filtered and the orangish-red solid 1-amino-2-methylanthraquinone product was washed with hot H2O until the filtrate was clear and dried in vacuo at 70° C.
Quantity
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Na2S.9H2O
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420 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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